molecular formula C15H18N4O2 B5557381 [(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone

[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone

Cat. No.: B5557381
M. Wt: 286.33 g/mol
InChI Key: SGQHHWZRZRQUEO-OLZOCXBDSA-N
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Description

[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone is a complex organic compound that features a pyrrolidine ring, an imidazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine intermediate.

    Formation of the Imidazole Ring: This can be done through a condensation reaction involving an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-11-4-2-10(3-5-11)12-8-19(9-13(12)16)15(20)14-17-6-7-18-14/h2-7,12-13H,8-9,16H2,1H3,(H,17,18)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQHHWZRZRQUEO-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2N)C(=O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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